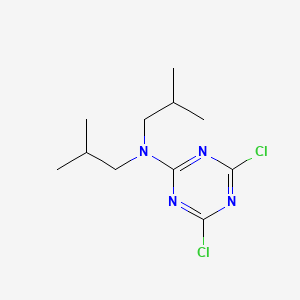
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two chlorine atoms and two isobutyl groups attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by alkylation with isobutylamine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution with an amine would yield a new triazine derivative with the amine group replacing the chlorine atom.
Scientific Research Applications
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and isobutyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A widely used precursor in the synthesis of various triazine derivatives.
4,6-Dichloro-1,3,5-triazin-2-amine: Similar structure but lacks the isobutyl groups.
N,N-Diisopropyl-1,3,5-triazin-2-amine: Similar alkyl groups but different halogenation pattern.
Uniqueness
4,6-Dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine and isobutyl groups make it a versatile compound for various applications.
Properties
CAS No. |
205492-95-1 |
|---|---|
Molecular Formula |
C11H18Cl2N4 |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
4,6-dichloro-N,N-bis(2-methylpropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18Cl2N4/c1-7(2)5-17(6-8(3)4)11-15-9(12)14-10(13)16-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
HLKDEQQWQJJQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)

![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)

![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)

![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
